Farnesoyl-CoA in PAT Assays: A 5-Fold Difference in Peptide Km Relative to Myristoyl Substrates
When used to monitor the activity of human palmitoyl-acyl transferases (PATs), the farnesyl-containing peptide substrate FarnCNRas(NBD) displays a markedly different affinity for the enzyme(s) compared to a myristoylated peptide. Specifically, the Km for the farnesyl-peptide is 5-fold higher than the Km for the myristoyl-peptide MyrGCK(NBD) [1]. This quantitative difference in substrate binding confirms that farnesyl- and myristoyl-directed PAT activities are distinct.
| Evidence Dimension | Kinetic parameter: Michaelis constant (Km) for peptide substrate in PAT assay |
|---|---|
| Target Compound Data | Km for FarnCNRas(NBD) peptide substrate (exact value not reported, but defined as 5x higher than comparator) |
| Comparator Or Baseline | Km for MyrGCK(NBD) peptide substrate |
| Quantified Difference | 5-fold higher |
| Conditions | In vitro PAT activity assay using membranes from human MCF-7 breast cancer cells. |
Why This Matters
For procurement, this confirms Farnesoyl-CoA (or its derivatives) are essential for assays that are truly specific to farnesyl-mediated palmitoylation, as myristoyl-CoA-based assays cannot substitute due to fundamentally different enzyme kinetics.
- [1] Varner, A. S., et al. (2003). Characterization of human palmitoyl-acyl transferase activity using peptides that mimic distinct palmitoylation motifs. Biochemical Journal, 373(1), 91–99. View Source
